molecular formula C6H8N2S2 B12665857 2-Ethyl-1H-imidazole-4-carbodithioic acid CAS No. 84824-78-2

2-Ethyl-1H-imidazole-4-carbodithioic acid

Cat. No.: B12665857
CAS No.: 84824-78-2
M. Wt: 172.3 g/mol
InChI Key: QLTXPYPAYKMBTK-UHFFFAOYSA-N
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Description

2-Ethyl-1H-imidazole-4-carbodithioic Acid, with the CAS Registry Number 84824-78-2 , is a chemical compound supplied for research and further manufacturing applications. This compound has a molecular formula of C 6 H 8 N 2 S 2 and a molecular weight of 172.27 g/mol . Its structure is defined by the SMILES notation C1=C([NH]C(=N1)CC)C(=S)S . Researchers can utilize this material in various analytical workflows. For instance, 2-Ethyl-1H-imidazole-4-carbodithioic acid can be separated and analyzed using reverse-phase (RP) HPLC methodology on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for the isolation of impurities in preparative separation and for pharmacokinetic studies . The product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

CAS No.

84824-78-2

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

2-ethyl-1H-imidazole-5-carbodithioic acid

InChI

InChI=1S/C6H8N2S2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

QLTXPYPAYKMBTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)C(=S)S

Origin of Product

United States

Preparation Methods

Method Overview

  • Starting materials: Acetyl glycine ethyl ester, ethyl formate, sodium ethylate (or other alkaline agents), potassium thiocyanate, and copper salts.
  • Solvent: Methyl acetate or acetic acid methyl ester.
  • Process:
    • Dissolve acetyl glycine ethyl ester in solvent.
    • Add sodium ethylate and ethyl formate to promote enolization and cyclization.
    • Introduce potassium thiocyanate and copper salts to facilitate thiolation, forming the 2-sulfydryl group.
    • Evaporate solvent to isolate pale yellow powder of 2-sulfydryl-4-imidazole-ethyl formate.

Reaction Conditions and Ratios

Component Ratio (mass or volume) Notes
Acetyl glycine ethyl ester 5-6 g per 30 mL solvent Solvent: methyl acetate or acetic acid methyl ester
Sodium ethylate 5-8 times acetyl glycine ethyl ester Alkaline catalyst
Ethyl formate 30-35 mL per 1 g acetyl glycine ethyl ester Reactant for formylation
Potassium thiocyanate 0.5-1 times acetyl glycine ethyl ester Source of sulfur
Copper salt (e.g., copper bath) 30-35 mL per 1 g acetyl glycine ethyl ester Catalyst for thiolation

Oxidative Desulfurization to Form Imidazole-4-ethyl Formate

The sulfhydryl group is oxidatively removed to yield the imidazole-4-ethyl formate intermediate.

Method Overview

  • Oxidant: 30% hydrogen peroxide.
  • Catalyst: Various catalysts including inorganic salt composite catalysts (e.g., barium sulfate with ferric nitrate and iron sulfate).
  • Solvent: Toluene or other organic solvents.
  • Conditions: Temperature range 60-100 °C, reaction time varies.

Reaction Details

  • Dissolve 2-sulfydryl-4-imidazole-ethyl formate in solvent.
  • Add hydrogen peroxide and catalyst.
  • Maintain temperature for oxidation and desulfurization.
  • Remove solvent by evaporation.
  • Adjust pH to ~8 to isolate 1H-imidazole-4-ethyl formate.

Hydrolysis to Yield 1H-imidazole-4-formic Acid Derivative

The ethyl formate group is hydrolyzed under alkaline conditions to yield the corresponding acid.

Method Overview

  • Base: Potassium hydroxide solution (1-2% mass fraction).
  • Conditions: Room temperature to 50 °C.
  • pH adjustment: Acidify to pH 1-2 with sulfuric acid.
  • Isolation: Filtration and recrystallization.

Reaction Conditions

Parameter Range/Value
Potassium hydroxide solution 1-2% mass fraction
Molar ratio (substrate:KOH) 1:2 to 1:3
Temperature 25-50 °C
pH after acidification 1-2

Specific Preparation of 2-Ethyl-1H-imidazole-4-carbodithioic Acid

While the above steps describe the preparation of imidazole-4-formic acid derivatives, the carbodithioic acid functionality (-CS2H) at the 4-position requires further sulfurization.

Typical Approach

Literature Insights

  • The carbodithioic acid group is often introduced by reacting imidazole derivatives with carbon disulfide under alkaline conditions, forming dithiocarbamate intermediates.
  • Subsequent acidification yields the carbodithioic acid.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Product/Intermediate
1 Enolization and cyclization Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, methyl acetate solvent 2-sulfydryl-4-imidazole-ethyl formate
2 Thiolation Potassium thiocyanate, copper salts 2-sulfydryl-4-imidazole-ethyl formate
3 Oxidative desulfurization Hydrogen peroxide (30%), inorganic salt catalyst, toluene solvent, 60-100 °C 1H-imidazole-4-ethyl formate
4 Hydrolysis Potassium hydroxide (1-2%), 25-50 °C, acidification to pH 1-2 1H-imidazole-4-formic acid
5 Sulfurization and alkylation (specific for carbodithioic acid) Carbon disulfide, base, ethylation reagents 2-Ethyl-1H-imidazole-4-carbodithioic acid

Research Findings and Notes

  • The use of hydrogen peroxide as an oxidant is favored for its environmental friendliness, producing water as the only byproduct and aligning with green chemistry principles.
  • Inorganic salt composite catalysts (e.g., barium sulfate combined with ferric nitrate and iron sulfate) enhance the oxidation and desulfurization efficiency.
  • Reaction parameters such as temperature, pH, and reagent ratios critically influence yield and selectivity.
  • The solvent choice (methyl acetate, toluene, acetic acid methyl ester) affects solubility and reaction kinetics.
  • The multi-step process requires careful control of intermediate purification, especially during solvent removal and pH adjustments.
  • Recrystallization is essential for obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-imidazole-4-carbodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Ethyl-1H-imidazole-4-carbodithioic acid include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from the reactions of 2-Ethyl-1H-imidazole-4-carbodithioic acid include disulfides, sulfoxides, thiols, thioethers, and various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-imidazole-4-carbodithioic acid involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The carbodithioic acid group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison :

2-(Ethylthio)-4,5-dihydro-1H-imidazole (CAS: 7320-60-7, EC: 230-793-0)

Imidazole-4-carbodithioic acid derivatives (hypothetical, based on structural inference).

Property 2-Ethyl-1H-imidazole-4-carbodithioic Acid 2-(Ethylthio)-4,5-dihydro-1H-imidazole
Core Structure Aromatic imidazole Partially saturated (4,5-dihydroimidazole)
Substituents -C(=S)SH at C4, -C₂H₅ at C2 -S-C₂H₅ at C2
CAS Number Not provided in evidence 7320-60-7
EC Number Not provided in evidence 230-793-0
Reactivity High (carbodithioic acid chelation) Moderate (thioether functionality)

Analysis :

  • Aromaticity vs. Saturation : The target compound retains aromaticity, enhancing stability and conjugation, whereas 2-(ethylthio)-4,5-dihydro-1H-imidazole’s saturated ring reduces resonance effects .
  • Functional Groups : The carbodithioic acid group (-C(=S)SH) in the target compound enables strong metal coordination, contrasting with the thioether (-S-C₂H₅) group in the analog, which exhibits weaker Lewis basicity .
Crystallographic Characterization
  • Structural Validation : Programs like SHELXL and ORTEP-3 are essential for determining bond lengths, angles, and torsional conformations in such compounds. For example, SHELXL’s refinement algorithms optimize hydrogen-bonding networks critical for imidazole derivatives .
  • Data Quality : Structure validation tools (e.g., PLATON ) ensure accuracy in reporting geometric parameters, minimizing errors in comparative studies .

Biological Activity

2-Ethyl-1H-imidazole-4-carbodithioic acid (CAS Number: 84824-78-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide an in-depth overview of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C6H8N2S2
  • Molecular Weight : 172.272 g/mol
  • LogP : 1.37

These properties indicate that the compound is relatively hydrophilic, which may influence its biological interactions.

Research has suggested that 2-Ethyl-1H-imidazole-4-carbodithioic acid may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, particularly against resistant strains of Trichomonas vaginalis. In a study involving the modification of metronidazole scaffolds, it was found that derivatives incorporating dithiocarbamate groups exhibited enhanced antitrichomonas activity, suggesting that similar mechanisms may be applicable to 2-Ethyl-1H-imidazole-4-carbodithioic acid .
  • Cytotoxicity : Preliminary studies indicate varying levels of cytotoxicity against different cell lines. For instance, certain derivatives showed high safety profiles against HeLa cells while effectively immobilizing human spermatozoa at low concentrations .
  • Endocrine Activity : The compound has been evaluated for endocrine activity, although specific results are not extensively documented in current literature . Further investigation into this aspect could elucidate its potential effects on hormonal pathways.

Table 1: Biological Activity Summary

Activity Description Reference
AntimicrobialEffective against Trichomonas vaginalis with enhanced activity via modifications
CytotoxicityHigh safety towards cervical cells; effective sperm immobilization
Endocrine Disruption PotentialLimited data available; requires further research

Case Study: Antimicrobial Efficacy

In a study focusing on the design of new compounds to combat drug resistance in T. vaginalis, derivatives of metronidazole were synthesized by incorporating dithiocarbamate groups. Among these, compounds similar to 2-Ethyl-1H-imidazole-4-carbodithioic acid demonstrated significantly improved efficacy against both susceptible and resistant strains. The most active compound showed a potency increase of up to 20 times compared to metronidazole .

Toxicological Profile

The toxicological profile of 2-Ethyl-1H-imidazole-4-carbodithioic acid has not been extensively characterized; however, existing studies suggest it may have a favorable safety margin in certain applications. The cytotoxic effects observed in various studies indicate that while some derivatives are safe for human cells, further assessments are necessary to fully understand the implications of long-term exposure and potential side effects.

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